Levofloxacin mesylate

Overview

Description

Levofloxacin is a synthetic broad-spectrum antibacterial agent used to treat bacterial infections in many different parts of the body . It is also used to treat anthrax infection after inhalational exposure and to prevent plague .

Molecular Structure Analysis

The polymorphism of Levofloxacin was intensively studied. The fully solved crystal structure of an anhydrous α form and three newly discovered solvates including n-propanol solvate, ethylene glycol solvate, and acetic acid solvate were reported .Scientific Research Applications

Levofloxacin Mesylate: A Comprehensive Analysis of Scientific Research Applications

Analytical Chemistry HPLC Method Development: A new high-performance liquid chromatography (HPLC) method has been developed for the assay of Levofloxacin and its application in complexation with metals, which is crucial for understanding drug interactions .

Pharmaceutical Analysis Eco-Friendly Chromatographic Techniques: Research has introduced eco-friendly chromatographic methods for the separation and determination of fluoroquinolone antibiotics, including Levofloxacin mesylate, in bulk and pharmaceutical products .

Biomedical Optics Diffusion Studies: Levofloxacin mesylate’s diffusion behavior in agarose hydrogel has been studied using real-time electronic speckle pattern interferometry, providing insights into the drug’s delivery mechanisms .

4. Bioanalytical Techniques: Green Automated Solid Phase Extraction A green automated solid phase extraction technique has been developed for measuring Levofloxacin in human serum samples, demonstrating its application in therapeutic drug monitoring .

Microbiology Antimicrobial Activity: Levofloxacin mesylate’s differential activity against Pseudomonas aeruginosa isolates has been explored, highlighting its importance in the treatment of bacterial infections .

Mechanism of Action

Target of Action

Levofloxacin mesylate, a fluoroquinolone antibiotic, primarily targets two key bacterial enzymes: DNA gyrase and topoisomerase IV . These enzymes are type II topoisomerases, each having unique functions within the bacterial cell .

Mode of Action

Levofloxacin mesylate exerts its antimicrobial activity by inhibiting these targets. The interaction of Levofloxacin mesylate with DNA gyrase and topoisomerase IV results in the prevention of bacterial DNA replication and transcription, leading to bacterial cell death .

Biochemical Pathways

Levofloxacin mesylate affects the biochemical pathways related to DNA replication and transcription in bacteria. By inhibiting DNA gyrase and topoisomerase IV, Levofloxacin mesylate prevents the relaxation of supercoiled DNA and promotes the breakage of DNA strands . This disruption in the DNA replication and transcription pathways leads to the death of the bacterial cell .

Pharmacokinetics

Levofloxacin mesylate exhibits good pharmacokinetic properties. It is rapidly and completely absorbed, and its oral tablet and solution formulations are bioequivalent . Levofloxacin mesylate is widely distributed in the body, including in the skin tissue, prostate, and lung tissue . It undergoes minimal metabolism in the liver and is primarily excreted as unchanged drug in the urine . These properties contribute to the high bioavailability of Levofloxacin mesylate.

Result of Action

The molecular and cellular effects of Levofloxacin mesylate’s action include the disruption of bacterial DNA replication and transcription processes, leading to bacterial cell death . This results in the effective treatment of infections caused by susceptible bacteria, including those of the upper respiratory tract, skin and skin structures, urinary tract, and prostate .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Levofloxacin mesylate. For instance, the presence of competing species in the aqueous phase can hamper the uptake of Levofloxacin mesylate . Additionally, the degradation of Levofloxacin mesylate in aqueous solution can be influenced by advanced oxidation processes . Understanding these environmental influences is crucial for optimizing the use of Levofloxacin mesylate in different settings.

Safety and Hazards

Levofloxacin mesylate should be handled with care. Avoid breathing mist, gas or vapors. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

Future Directions

properties

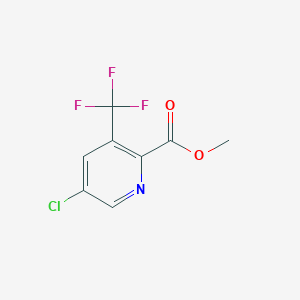

IUPAC Name |

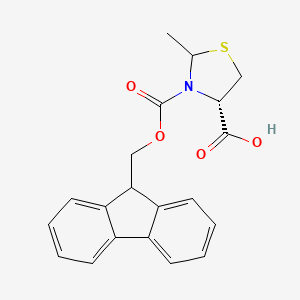

(2S)-7-fluoro-2-methyl-6-(4-methylpiperazin-1-yl)-10-oxo-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylic acid;methanesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20FN3O4.CH4O3S/c1-10-9-26-17-14-11(16(23)12(18(24)25)8-22(10)14)7-13(19)15(17)21-5-3-20(2)4-6-21;1-5(2,3)4/h7-8,10H,3-6,9H2,1-2H3,(H,24,25);1H3,(H,2,3,4)/t10-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSPLOATUDIRNAS-PPHPATTJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1COC2=C3N1C=C(C(=O)C3=CC(=C2N4CCN(CC4)C)F)C(=O)O.CS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1COC2=C3N1C=C(C(=O)C3=CC(=C2N4CCN(CC4)C)F)C(=O)O.CS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24FN3O7S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70673048 | |

| Record name | (3S)-9-Fluoro-3-methyl-10-(4-methylpiperazin-1-yl)-7-oxo-2,3-dihydro-7H-[1,4]oxazino[2,3,4-ij]quinoline-6-carboxylic acid--methanesulfonic acid (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70673048 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

457.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Levofloxacin mesylate | |

CAS RN |

226578-51-4 | |

| Record name | Levofloxacin mesylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0226578514 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (3S)-9-Fluoro-3-methyl-10-(4-methylpiperazin-1-yl)-7-oxo-2,3-dihydro-7H-[1,4]oxazino[2,3,4-ij]quinoline-6-carboxylic acid--methanesulfonic acid (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70673048 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | LEVOFLOXACIN MESYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TCV1WR4G2A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![tert-Butyl 3,4,5,6-tetrahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate](/img/structure/B1391450.png)

![1H-Pyrrolo[2,3-b]pyridine-3-sulfonic acid (4-fluoro-phenyl)-amide](/img/structure/B1391451.png)

![3,5-Dichloro-4-{[6-(trifluoromethyl)pyridin-2-yl]oxy}aniline](/img/structure/B1391456.png)